An In-depth Technical Guide to 3-Hydroxy-5-methylbenzoic Acid (CAS 585-81-9)
An In-depth Technical Guide to 3-Hydroxy-5-methylbenzoic Acid (CAS 585-81-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylbenzoic acid (CAS 585-81-9), also known as 3,5-cresotic acid. It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. This document consolidates its chemical and physical properties, detailed spectroscopic data, a proven synthesis protocol, and known applications, with a focus on its role in drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Physicochemical Properties
3-Hydroxy-5-methylbenzoic acid is a white to light brown solid organic compound.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.
| Property | Value | Reference(s) |
| CAS Number | 585-81-9 | [2] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Melting Point | 202-208 °C | [3] |
| Boiling Point | 351 °C at 760 mmHg | [4] |
| Density | 1.304 g/cm³ | [4] |
| pKa (Predicted) | 4.15 ± 0.10 | [5] |
| Flash Point | 180.3 °C | [4] |
| Appearance | White to light brown solid | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone. | [6] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of 3-Hydroxy-5-methylbenzoic acid. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. The following table summarizes the key shifts observed in ¹H and ¹³C NMR spectra.
| Spectrum | Solvent | Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ¹H NMR | D₂O | 2.19 (s, 3H) | -CH₃ | [3] |
| 6.82 (s, 1H) | Ar-H | [3] | ||
| 7.07 (s, 1H) | Ar-H | [3] | ||
| 7.20 (s, 1H) | Ar-H | [3] | ||
| ¹³C NMR | D₂O | 20.20 | -CH₃ | [3] |
| 113.00 | Ar-C | [3] | ||
| 121.03 | Ar-C | [3] | ||
| 122.25 | Ar-C | [3] | ||
| 130.65 | Ar-C | [3] | ||
| 140.55 | Ar-C | [3] | ||
| 155.34 | Ar-C-OH | [3] | ||
| 170.26 | -COOH | [3] |
Infrared (IR) Spectroscopy
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| 3400-3200 | O-H Stretch | Phenol |
| ~1700 | C=O Stretch | Carboxylic Acid |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1320-1210 | C-O Stretch | Carboxylic Acid/Phenol |
| 3000-2850 | C-H Stretch | Methyl Group |
Mass Spectrometry (MS)
Detailed mass spectrometry data for this specific compound is not widely published. However, based on its structure, the molecular ion peak [M]⁺ would be expected at m/z 152. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, m/z 135) and the carboxylic acid group (-COOH, m/z 107).[7][8] The presence of the methyl group may also lead to characteristic fragmentation pathways.
Synthesis and Purification
A common and effective method for the synthesis of 3-Hydroxy-5-methylbenzoic acid involves the reduction of 3-Methyl-5-nitrobenzoic acid, followed by diazotization and hydrolysis.
Experimental Protocol
Materials:
-
3-Methyl-5-nitrobenzoic acid
-
Ammonia (B1221849) solution
-
Ferrous sulfate (B86663)
-
Nitrous acid (prepared in situ from sodium nitrite (B80452) and a strong acid)
-
Hydrochloric acid
-
Water
-
Magnesium oxide (for an alternative synthesis route)[3]
Procedure:
-
Reduction of the Nitro Group: 3-Methyl-5-nitrobenzoic acid is reduced to 3-amino-5-methylbenzoic acid. This can be achieved using various reducing agents, with a common laboratory method being the use of a metal catalyst like iron or tin in an acidic medium, or alternatively with ferrous sulfate in an ammonia solution.[3]
-
Diazotization: The resulting 3-amino-5-methylbenzoic acid is then diazotized by reacting it with nitrous acid at low temperatures (typically 0-5 °C). Nitrous acid is generated in situ by the slow addition of an aqueous solution of sodium nitrite to a solution of the amino acid in a strong acid like hydrochloric acid.
-
Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating the solution. This step replaces the diazonium group with a hydroxyl group, yielding 3-Hydroxy-5-methylbenzoic acid.
-
Precipitation and Filtration: The reaction mixture is cooled, and the product precipitates out of the solution. The precipitate is collected by filtration and washed with cold water to remove any remaining acid and salts.[3]
-
Purification: The crude product is purified by recrystallization from hot water.[3] The purified 3-Hydroxy-5-methylbenzoic acid is then dried, typically under vacuum, to yield a light brown solid.[3]
Synthesis Workflow Diagram
Caption: General synthesis workflow for 3-Hydroxy-5-methylbenzoic acid.
Applications in Research and Drug Development
3-Hydroxy-5-methylbenzoic acid serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.
Thrombin Inhibitors
One of the most significant applications of 3-Hydroxy-5-methylbenzoic acid (3,5-cresotic acid) is as a reactant in the preparation of trisubstituted benzenes which act as thrombin inhibitors.[3] These inhibitors are developed for the treatment of coagulation disorders. The structural motif provided by this starting material is often a key component of the final active pharmaceutical ingredient. For example, derivatives of this compound are explored in the synthesis of direct thrombin inhibitors like dabigatran (B194492).[9]
Enzyme Inhibition and Biological Activity
While research on 3-Hydroxy-5-methylbenzoic acid itself is somewhat limited, the broader class of hydroxybenzoic acid derivatives has been extensively studied for various biological activities. These activities include:
-
Antimicrobial and Antioxidant Properties: Many phenolic compounds, including hydroxybenzoic acids, exhibit antimicrobial and antioxidant effects.[10]
-
Enzyme Inhibition: Derivatives of hydroxybenzoic acids have been investigated as inhibitors of various enzymes, such as acetylcholinesterase and tyrosinase, which are targets for neurodegenerative diseases and hyperpigmentation disorders, respectively.[8][11]
Logical Relationship of Applications
Caption: Applications of 3-Hydroxy-5-methylbenzoic acid.
Safety and Handling
3-Hydroxy-5-methylbenzoic acid is classified as an irritant. Proper safety precautions should be taken when handling this chemical.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxy-5-methylbenzoic acid | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]
- 4. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]
